N-Alkyl Substitution: Ethylamino vs. Methylamino – Boiling Point and Density Comparison
The target compound, bearing an N-ethylamino group, exhibits a predicted boiling point of 376.3±37.0 °C and a predicted density of 1.08±0.1 g/cm³ . Its N-methylamino analog (CAS 1247541-38-3, methyl 4-(1H-imidazol-1-yl)-2-methyl-2-(methylamino)butanoate) has a predicted boiling point of 363.9±37.0 °C and a density of 1.10±0.1 g/cm³ . The approximately 12.4 °C higher predicted boiling point of the ethylamino compound reflects increased van der Waals interactions from the additional methylene unit, which may influence chromatographic retention time and distillation fraction collection parameters during purification. The 0.02 g/cm³ lower predicted density of the target compound relative to its N-methylamino analog may affect solvent partitioning and extraction efficiency.
| Evidence Dimension | Predicted boiling point and density (N-ethylamino vs. N-methylamino) |
|---|---|
| Target Compound Data | BP: 376.3±37.0 °C; Density: 1.08±0.1 g/cm³ (Predicted) |
| Comparator Or Baseline | CAS 1247541-38-3 (N-methylamino analog): BP: 363.9±37.0 °C; Density: 1.10±0.1 g/cm³ (Predicted) |
| Quantified Difference | BP difference: +12.4 °C (target higher); Density difference: −0.02 g/cm³ (target lower) |
| Conditions | Predicted values from ChemSrc database; no experimental measurement data available |
Why This Matters
The boiling point differential informs distillation-based purification protocol design, while the density difference guides liquid-liquid extraction solvent selection when isolating the compound from reaction mixtures.
